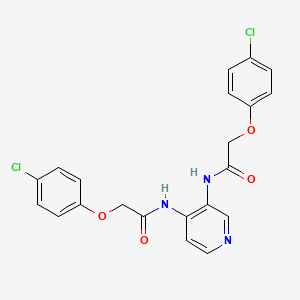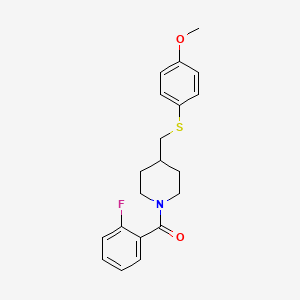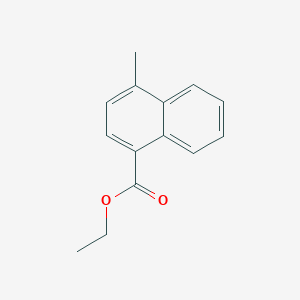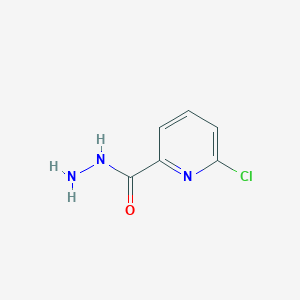
N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), linked by an amide group (consisting of a carbonyl group (C=O) and a nitrogen atom), to a phenoxy group (a benzene ring connected to an oxygen atom) .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and condensation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It would likely require advanced analytical techniques such as X-ray crystallography or NMR spectroscopy for precise determination .Chemical Reactions Analysis
The compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Integrated Stress Response (ISR) Inhibition
This compound is an ISR inhibitor, which means it can impede the cellular stress response that is typically triggered by the phosphorylation of eukaryotic initiation factor 2 (eIF2α) . By doing so, it can prevent the induction of stress-related proteins such as ATF4 and 4E-BP1, which are involved in various cellular stress reactions .
Neuroprotective Effects
Research indicates that ISR inhibitors like this compound can cross the blood-brain barrier and may have neuroprotective effects. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and ALS . They may also help in reversing impairments from traumatic brain injury by improving the ability of brain-injured mice to learn and form memories .
Cognitive Enhancement
The compound has shown promise in enhancing cognitive functions. In animal models, it has been found to improve spatial and fear-associated learning, suggesting its potential as a nootropic agent that could be used to boost memory and learning capabilities .
Anti-Aging Research
There is evidence that ISR inhibitors can reduce age-related cognitive decline. This compound, in particular, has been shown to improve working memory in aged mice, indicating its potential application in anti-aging research .
Traumatic Brain Injury Recovery
Continuing from its neuroprotective effects, this compound has demonstrated the ability to restore memory formation in mice months after traumatic brain injuries, suggesting its application in recovery therapies for brain injury patients .
Pharmacological Research
As a potent and selective inhibitor of ISR, this compound is valuable in pharmacological research for developing drugs that can resist the downstream effects of eIF2α phosphorylation. This can lead to new treatments for conditions caused by cellular stress .
Safety and Hazards
作用機序
Target of Action
The primary target of N,N’-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide), also known as 2-(4-chlorophenoxy)-N-{3-[2-(4-chlorophenoxy)acetamido]pyridin-4-yl}acetamide, is the eukaryotic initiation factor 2 (eIF2) . This protein plays a crucial role in protein synthesis and the regulation of mRNA translation .
Mode of Action
The compound acts as an inhibitor of the integrated stress response (ISR) . It imparts resistance to cells against the downstream effects of eIF2α phosphorylation, such as the induction of activating transcription factor 4 (ATF4) and eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1) .
Biochemical Pathways
The compound affects the protein synthesis pathway by inhibiting the integrated stress response . This inhibition disrupts the normal response to ER stress, impairing the cell’s ability to adapt to changes in the endoplasmic reticulum environment .
Pharmacokinetics
This suggests that it has good bioavailability and can reach the central nervous system effectively .
Result of Action
The inhibition of the integrated stress response by this compound leads to a reversal of the effects of eIF2α phosphorylation . This results in the restoration of the cell’s translation capacity, potentially impacting the production of proteins within the cell .
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c22-14-1-5-16(6-2-14)29-12-20(27)25-18-9-10-24-11-19(18)26-21(28)13-30-17-7-3-15(23)4-8-17/h1-11H,12-13H2,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPUOLPROMLEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=NC=C2)NC(=O)COC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(pyridine-3,4-diyl)bis(2-(4-chlorophenoxy)acetamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)
![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2972424.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2972425.png)



![2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2972429.png)
![2-[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl]-3,6-dichloropyridine](/img/structure/B2972431.png)
![((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride](/img/structure/B2972432.png)
![1-[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2972434.png)
![2-[(2,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2972435.png)
![8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2972436.png)
![3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
